molecular formula C21H23NO B12157262 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one

1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one

Cat. No.: B12157262
M. Wt: 305.4 g/mol
InChI Key: XXICVWVLQKZHRE-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one is an organic compound featuring a carbazole moiety linked to a cyclohexyl group via a propanone chain. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one typically involves the following steps:

    Formation of the Carbazole Intermediate: The carbazole nucleus can be synthesized through the cyclization of diphenylamine with an appropriate reagent such as sulfuric acid.

    Alkylation: The carbazole intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-3-cyclohexylpropan-1-one, under basic conditions (e.g., potassium carbonate in dimethylformamide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Carbazole carboxylic acids or ketones.

    Reduction: Carbazole alcohols.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties.

Mechanism of Action

The mechanism by which 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes, while the cyclohexyl group enhances membrane permeability, facilitating cellular uptake.

Comparison with Similar Compounds

    1-(9H-carbazol-9-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(9H-carbazol-9-yl)-3-methylpropan-1-one: Contains a methyl group, leading to different steric and electronic properties.

Uniqueness: 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic characteristics, enhancing its stability and reactivity compared to other carbazole derivatives.

Properties

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-cyclohexylpropan-1-one

InChI

InChI=1S/C21H23NO/c23-21(15-14-16-8-2-1-3-9-16)22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h4-7,10-13,16H,1-3,8-9,14-15H2

InChI Key

XXICVWVLQKZHRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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